N,N-dimethylglycine

描述

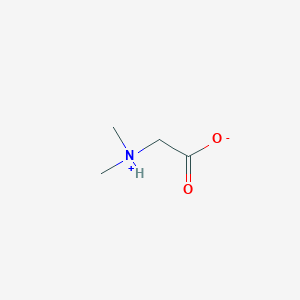

N,N-Dimethylglycine (DMG) is a naturally occurring glycine derivative with two methyl groups attached to the nitrogen atom of the glycine backbone. It serves as an intermediate in the metabolism of choline to glycine, involving sequential oxidation of choline to betaine and subsequent demethylation to DMG . DMG is widely distributed in foods, used as a dietary supplement, and studied for its roles in modulating oxidative stress, immune responses, and neurological functions . Its chemical structure (C₄H₉NO₂) and metabolic pathway position it among other methylated glycine derivatives, such as sarcosine (N-methylglycine) and betaine (trimethylglycine), which share overlapping biological roles but exhibit distinct functional properties.

准备方法

合成路线及反应条件:

工业生产方法: 工业生产通常采用中和法,因为它产量更高,成本效益也更高。 该工艺包括中间蒸汽蒸馏和分离 N,N-二甲基氨基乙腈,然后进行苛性碱水解和甲醇萃取 .

化学反应分析

反应类型:

氧化: N,N-二甲基甘氨酸可以发生氧化反应,特别是在生物系统中,它在那里被代谢。

还原: 在特定条件下,它可以被还原成更简单的胺类。

取代: 该化合物可以参与取代反应,其中甲基可以被其他官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用诸如氢化铝锂之类的还原剂。

取代: 各种卤代烃和亲核试剂可以促进取代反应。

主要产物:

氧化: 生成甲醛和甘氨酸。

还原: 生成更简单的胺类。

取代: 导致形成取代的甘氨酸衍生物。

科学研究应用

Nutritional and Dietary Applications

Performance Enhancement in Animals:

DMG has been extensively studied as a dietary supplement to enhance growth and physical performance in livestock. Research indicates that DMG can improve feed efficiency and promote weight gain in broiler chickens. In a study evaluating DMG as a feed additive, results showed significant improvements in growth rates and overall health of the animals .

Human Nutrition:

In humans, DMG is marketed as a dietary supplement purported to enhance athletic performance and reduce fatigue. A pilot study on patients with progressive multiple sclerosis reported benefits such as improved endurance performance, although no significant differences were observed in disability or cognitive parameters compared to the placebo group .

Medical Applications

Anti-Inflammatory Effects:

Recent studies have demonstrated that DMG possesses anti-inflammatory properties. For instance, this compound sodium salt (DMG-Na) was shown to significantly promote keratinocyte migration and proliferation while exerting antioxidant effects in models of dermatitis and psoriasis . This suggests potential therapeutic applications for skin conditions.

Autoimmune Disorders:

DMG has been explored for its immunomodulatory effects. A patent discusses its use in treating autoimmune diseases such as rheumatoid arthritis by enhancing the humoral immune response and reducing inflammation . This application underscores DMG's potential role in managing chronic inflammatory conditions.

Metabolomics and Biomarker Research

DMG is increasingly recognized in metabolomics studies as a biomarker for various physiological states. For example, it has been identified as a robust marker for short-term starvation in aquaculture species like abalone . Such findings highlight its utility in metabolic studies and nutritional assessments.

Safety and Efficacy Studies

Animal Studies:

In various animal studies, DMG has been shown to improve cellular antioxidant capacities and support metabolic functions related to liver health and detoxification processes . These studies reinforce the safety profile of DMG when used as a dietary supplement.

Clinical Trials:

Clinical trials have assessed the efficacy of DMG in diverse conditions, including systemic lupus erythematosus (SLE) and autism spectrum disorders. Positive outcomes from these trials suggest that DMG may play a role in supporting metabolic health and improving quality of life for affected individuals .

Data Table: Summary of Applications of this compound

Case Studies

-

Dermatitis Models:

A study evaluated the effects of DMG-Na on human keratinocytes exposed to inflammatory stimuli. Results indicated enhanced wound healing and reduced inflammation markers, suggesting potential therapeutic applications for skin disorders. -

Progressive Multiple Sclerosis:

A year-long double-blind trial involving patients with progressive multiple sclerosis assessed DMG's impact on fatigue and mobility. While no significant improvements were noted compared to placebo, the study provided insights into the compound's safety profile over extended use. -

Broiler Production:

Research conducted on broiler chickens demonstrated that dietary inclusion of DMG led to improved weight gain and feed conversion ratios, reinforcing its application in poultry nutrition.

相似化合物的比较

Comparison with Structurally Similar Compounds

Sarcosine (N-Methylglycine)

- Structural Differences : Sarcosine contains one methyl group on the glycine nitrogen, whereas DMG has two.

- Pharmacological Activity: Sarcosine acts as a glycine transporter-1 inhibitor and a co-agonist at the glycine-binding site of NMDA receptors, enhancing NMDA-mediated excitatory field potentials in the prefrontal cortex . Instead, it modulates oxidative stress and immune responses, as shown in studies where DMG levels inversely correlated with oxidative damage in HepG2 cells .

- Metabolic Pathways : Both compounds are intermediates in choline metabolism, but sarcosine is further demethylated to glycine, while DMG is demethylated to sarcosine .

Table 1: Key Differences Between DMG and Sarcosine

Betaine (Trimethylglycine)

- Structural Differences : Betaine has three methyl groups on the glycine nitrogen, compared to DMG’s two.

- Biological Efficacy :

- In cancer studies, betaine demonstrated superior efficacy over DMG in reducing viability of multiple myeloma cells, attributed to its stronger inhibition of glycine uptake and glutathione synthesis .

- Betaine also exhibits higher affinity for the SNAT2 transporter compared to DMG, likely due to its bulkier methyl groups optimizing hydrophobic interactions .

- Metabolic Roles: Betaine serves as a methyl donor in homocysteine remethylation, while DMG participates in choline catabolism without direct methyl-donor activity .

Other Glycine Derivatives

- Glycine : The unmethylated parent compound. Unlike DMG, glycine directly serves as a neurotransmitter and precursor for proteins and glutathione synthesis.

Mechanistic Insights from Structural and Functional Studies

- Methylation and Binding Affinity : Increasing methylation (e.g., glycine → sarcosine → DMG → betaine) reduces hydrogen-bonding capacity, altering interactions with targets like SNAT2. DMG’s intermediate methylation results in weaker transporter affinity compared to glycine and betaine .

- pH-Sensitive Drug Delivery : DMG derivatives (e.g., Tween-20-DMG conjugates) exhibit unique pH-responsive behavior in drug delivery systems, unlike sarcosine or betaine analogs .

生物活性

N,N-Dimethylglycine (DMG) is a naturally occurring derivative of glycine and has garnered attention for its diverse biological activities. This article explores the various aspects of DMG's biological activity, including its anti-inflammatory effects, antioxidant properties, and potential therapeutic applications, particularly in dermatological and neurological contexts.

Overview of this compound

This compound is a simple amino acid derivative that plays a role in several metabolic pathways. It is involved in the metabolism of methionine and is considered to have beneficial effects on growth, physical performance, and overall health when used as a dietary supplement. DMG is found in various food sources, including meats and some plants, and is often marketed as a supplement for enhancing athletic performance and cognitive function.

Anti-Inflammatory Effects

Recent studies have highlighted DMG's significant anti-inflammatory properties. A study published in July 2023 demonstrated that this compound sodium salt (DMG-Na) effectively promotes the proliferation and migration of human epidermal keratinocytes, which are crucial for skin repair processes. In vitro experiments showed that DMG-Na treatment led to:

- Increased Proliferation : DMG-Na significantly increased the number of Ki67-positive cells, indicating enhanced cellular proliferation.

- Enhanced Wound Healing : In scratch wound assays, DMG-Na accelerated the rate of wound closure.

- Growth Factor Release : Treatment resulted in the upregulation of specific growth factors associated with skin healing .

Antioxidant Properties

The antioxidant capacity of DMG has been investigated in various contexts. For instance, research on in vitro-produced bovine embryos revealed that DMG supplementation significantly improved blastocyst development under oxidative stress conditions. Specifically:

- Oxidative Stress Mitigation : The presence of DMG during embryo culture reduced oxidative stress effects induced by high oxygen concentrations and hydrogen peroxide exposure.

- Cell Viability : Enhanced cell viability was observed with DMG treatment, suggesting its role in protecting cells from oxidative damage .

Neurological Applications

DMG has also been studied for its potential benefits in neurological disorders. A double-blind placebo-controlled study evaluated its effectiveness in children with autism spectrum disorders. Although both groups (placebo and DMG) showed improvements on behavioral measures, the differences were not statistically significant. Nonetheless, the findings suggest that further investigation into DMG's role in neurodevelopmental conditions may be warranted .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of this compound across different studies:

Case Studies

- Dermatitis Models : In a study assessing DMG-Na's effects on dermatitis models, it was found to exert robust anti-inflammatory effects, improving skin barrier function and reducing inflammation markers .

- Bovine Embryo Development : The use of DMG during embryo culture significantly improved developmental outcomes under oxidative stress conditions, indicating its protective role .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying DMG in biological matrices?

DMG can be quantified using normal-phase HPLC-MS/MS in human plasma/serum or UPLC-MS/MS in urine, operating in positive-ion mode . Stable-isotope dilution improves precision in urine analysis. For derivatization, DMG has been used to modify oxysterols via reaction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-(N,N-dimethylamino)pyridine (DMAP), enabling electrospray ionization tandem MS characterization . These methods require rigorous validation of limits of detection (LOD), matrix effects, and recovery rates.

Q. How does DMG participate in one-carbon metabolism, and what experimental models elucidate its metabolic flux?

DMG is a byproduct of betaine-dependent homocysteine remethylation to methionine, catalyzed by betaine-homocysteine methyltransferase (BHMT). In vivo studies in rats and humans measure DMG levels in plasma/urine using targeted metabolomics (e.g., LC-MS) to track isotopic labeling (e.g., ¹³C-betaine) . Knockout models of BHMT or dietary choline restriction can isolate DMG’s role in methyl-group donation .

Q. What are the key considerations for designing DMG stability studies in biofluids?

DMG stability in plasma/urine depends on pH, storage temperature, and freeze-thaw cycles. Pre-analytical protocols should include immediate freezing at -80°C, acidification (e.g., 0.1% formic acid), and use of protease inhibitors. Long-term stability (>6 months) requires validation via spiked quality controls analyzed alongside fresh samples .

Advanced Research Questions

Q. How does DMG modulate inflammatory pathways, and what omics approaches best capture its effects?

In LPS-induced chronic inflammation models (e.g., male Wistar rats), DMG levels nearly doubled in serum, correlating with disrupted TCA cycle intermediates. Multi-omics integration (metabolomics + 16S rRNA sequencing) revealed DMG’s association with gut microbiota shifts (e.g., reduced Lactobacillus) and mitochondrial dysfunction. OPLS-DA models with permutation testing (n=200) are critical for distinguishing DMG’s predictive power in inflammation .

Q. What mechanistic evidence supports DMG’s role in neurodegenerative disease biomarkers?

In Alzheimer’s disease (AD), DMG was part of a 6-metabolite panel (with arachidonic acid, thymine, etc.) achieving AUC = 1.00 for discriminating AD patients from controls via UPLC-QTOF-MS. ROC analysis and logistic regression highlighted DMG’s elevation in mild cognitive impairment (MCI), suggesting its utility in early detection. However, ApoEε4(+) carriers showed no significant DMG changes, indicating genotype-specific metabolic disruptions .

Q. How can DMG derivatives enhance analytical specificity in lipidomics?

Derivatizing oxysterols with DMG via EDC/DMAP creates DMG esters , enabling precise isomer differentiation (e.g., 5α,6α- vs. 5β,6β-epoxycholesterol) using tandem MS. Fragmentation patterns (e.g., neutral loss of 103 Da for DMG) provide structural insights. This method requires optimization of reaction stoichiometry and chromatographic separation (C18 columns, 0.1% acetic acid mobile phase) .

Q. What contradictions exist in DMG’s association with metabolic diseases, and how can they be resolved?

While urinary DMG is inversely linked to diabetes risk , targeted metabolomics in dapagliflozin-treated diabetics showed discordant DMG levels (high SD) between untargeted vs. targeted approaches due to ion suppression in LC-MS . Resolving this requires cross-validation with NMR (e.g., PLS-DA models with R²Y > 0.7) and larger cohorts to account for inter-individual variability .

Q. What experimental designs are optimal for studying DMG’s methyl-donor capacity in epigenetics?

In vitro models (e.g., hepatocytes or cancer cells) can use stable isotope-resolved tracing (¹³C-DMG) coupled with ChIP-seq to map methylation changes (e.g., H3K4me3). In vivo, dietary DMG supplementation in methyl-deficient rodents (e.g., folate-restricted diets) with longitudinal sampling tracks plasma SAM/SAH ratios and DNA hypomethylation .

Q. Methodological Challenges

- Contradictions in Data : DMG’s dual role as a methyl donor and potential neurotoxicity (e.g., seizures) requires careful dose-response studies .

- Analytical Sensitivity : Co-eluting metabolites (e.g., sarcosine) in hydrophilic interaction chromatography (HILIC) necessitate high-resolution MS (Q-Exactive Orbitrap) .

属性

IUPAC Name |

2-(dimethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDGPVCHZBVARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17647-86-8 (mono-potassium salt), 18319-88-5 (hydrochloride salt), 2491-06-7 (mono-hydrochloride) | |

| Record name | N,N-Dimethylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6074336 | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1118-68-9 | |

| Record name | N,N-Dimethylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7797M4CPPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185.5 °C | |

| Record name | N,N-dimethylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。